3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one
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Overview
Description
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one can be achieved through several methods. One notable method involves the electro-oxidative intramolecular C–H amination, which is a metal-free and environmentally friendly approach . This method uses electrons as clean redox agents, providing a sustainable alternative to traditional synthetic methods . Another method involves the Bischler-Napieralski or Pictet-Spengler reactions, which are commonly used for the synthesis of isoquinoline derivatives .
Chemical Reactions Analysis
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-((Cyclopropylmethyl)amino)isoquinolin-1(2H)-one can be compared with other isoquinolin-1(2H)-one derivatives:
6-Amino-1(2H)-isoquinolinone: This compound has an amino group at the 6th position, which can lead to different chemical and biological properties.
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone: The presence of a phenyl group at the 1st position and a dihydro structure can result in unique reactivity and applications.
2-Methyl-4-phenyl-1(2H)-isoquinolinone: The methyl and phenyl groups at the 2nd and 4th positions, respectively, can influence the compound’s stability and interactions.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(cyclopropylmethylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H14N2O/c16-13-11-4-2-1-3-10(11)7-12(15-13)14-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H2,14,15,16) |
InChI Key |
XKBVAQUPSJVERO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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